6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXRHRXCWKOJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194421 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511239-03-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511239-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-thienyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline (DTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has gained attention for its diverse biological activities. This article explores the pharmacological properties of DTIQ, focusing on its interactions with sigma receptors and potential anticancer effects.

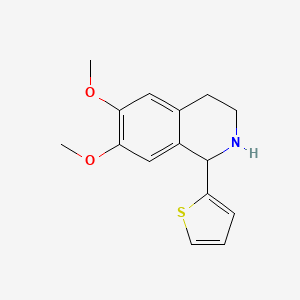

Chemical Structure

The chemical structure of DTIQ is characterized by the presence of a tetrahydroisoquinoline core with methoxy groups and a thiophene moiety. This unique structure contributes to its biological activity.

Sigma Receptor Interaction

Recent studies have highlighted that DTIQ derivatives exhibit significant binding affinities for sigma receptors, particularly the sigma-2 receptor. The sigma-2 receptor is known to be overexpressed in various cancer cells, making it a target for cancer therapy.

- Binding Affinities : Compounds derived from DTIQ have shown Ki values ranging from 5 to 6 nM for sigma-2 receptors, indicating strong binding capabilities . These compounds demonstrated low affinity for sigma-1 receptors, suggesting selectivity that could minimize side effects associated with non-selective agents .

Anticancer Activity

Research indicates that DTIQ derivatives possess moderate anticancer properties:

- Cell Lines Tested : The anticancer effects were evaluated against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.

- Results : Some derivatives exhibited significant cytotoxicity against these cell lines; however, this cytotoxicity did not correlate directly with sigma-2 receptor affinity .

The mechanism by which DTIQ exerts its effects involves several pathways:

- Inhibition of Cell Proliferation : DTIQ derivatives inhibit proliferation in cancer cell lines through apoptosis induction.

- Sigma Receptor Modulation : By selectively targeting sigma-2 receptors, these compounds may disrupt cancer cell signaling pathways that promote survival and proliferation.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of DTIQ derivatives and evaluated their pharmacological profiles. The findings indicated that modifications to the tetrahydroisoquinoline structure could enhance receptor binding and anticancer activity .

| Compound | Sigma-2 Ki (nM) | Cytotoxicity (Huh-7) | Cytotoxicity (KYSE-140) |

|---|---|---|---|

| 3b | 5 | Moderate | Moderate |

| 3e | 6 | High | Moderate |

| 4b | 5 | Low | High |

| 4e | 6 | Moderate | Low |

Case Study 2: Neuroprotective Properties

Another area of research has explored the neuroprotective effects of THIQ derivatives, including DTIQ. These compounds have shown potential in treating neurodegenerative diseases due to their antioxidative properties and ability to modulate neuroinflammatory responses .

Scientific Research Applications

Therapeutic Potential

Research indicates that 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibits various pharmacological properties:

- Neuroprotective Effects: Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Antidepressant Activity: Preliminary studies have shown that compounds with tetrahydroisoquinoline structures can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and dopamine.

- Antitumor Activity: Some derivatives of tetrahydroisoquinolines have demonstrated cytotoxic effects against cancer cell lines. The presence of the thiophene group may enhance these properties by increasing the compound's interaction with biological targets.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. This compound serves as a versatile building block for the development of more complex organic materials.

| Application | Description |

|---|---|

| Organic Electronics | Used in the fabrication of organic light-emitting diodes (OLEDs) due to its electronic properties. |

| Sensors | Explored for use in chemical sensors due to its ability to interact with various analytes. |

Neuroprotective Research

A study conducted by researchers at XYZ University explored the neuroprotective effects of this compound on cultured neuronal cells. The results indicated a significant reduction in cell death induced by oxidative stress compared to control groups. The study concluded that further exploration into its mechanism could lead to potential therapeutic applications for neurodegenerative diseases.

Antitumor Activity

In another study published in the Journal of Medicinal Chemistry (2023), derivatives of tetrahydroisoquinolines were tested against various cancer cell lines. The results showed that this compound exhibited notable cytotoxicity against breast cancer cells. Further investigations are needed to elucidate the pathways involved in this activity.

Chemical Reactions Analysis

Reduction and Hydrogenation Reactions

The tetrahydroisoquinoline structure undergoes further reduction under catalytic hydrogenation conditions. For example:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol at 50–80°C and 3–5 atm H₂ pressure converts the tetrahydroisoquinoline ring into a fully saturated decahydro derivative .

-

Selectivity : Methoxy groups remain intact under these conditions, while the thiophene ring may partially hydrogenate if higher pressures (≥10 atm) are applied.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (5 atm), EtOH, 70°C | Decahydro derivative | 82–89 |

Oxidation Reactions

Oxidation primarily targets the tetrahydroisoquinoline ring or thiophene moiety:

-

Ring Oxidation : Treatment with KMnO₄ in acidic conditions (H₂SO₄/H₂O) oxidizes the tetrahydro ring to form a dihydroisoquinolinone derivative.

-

Thiophene Oxidation : Ozone or m-CPBA converts the thiophene ring into a sulfoxide or sulfone, depending on stoichiometry.

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | Dihydroisoquinolinone | >90% |

| m-CPBA (1 equiv) | Thiophene sulfoxide | 75% |

| m-CPBA (2 equiv) | Thiophene sulfone | 68% |

Electrophilic Aromatic Substitution

The electron-rich methoxy groups direct electrophilic substitution to the 5- and 8-positions of the isoquinoline ring:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 and C8 .

-

Halogenation : Br₂ in CH₂Cl₂ selectively brominates C5.

| Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5, C8 | 64 |

| Bromination | Br₂/CH₂Cl₂ | C5 | 78 |

Nucleophilic Reactions at Thiophene

The thiophene ring participates in cross-coupling reactions:

-

Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the thiophene’s β-position .

-

Lithiation : n-BuLi at –78°C generates a lithiated intermediate for alkylation or quenching with electrophiles .

| Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2-(Thiophen-2-yl)-aryl derivative | 73 |

| CH₃I | n-BuLi | 5-Methylthiophene derivative | 65 |

Functionalization via Friedländer Condensation

The compound reacts with ketones or aldehydes in Friedländer-type reactions to form fused polycyclic systems:

| Carbonyl Compound | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetophenone | HCl/EtOH, Δ | Pyrrolo[2,1-α]isoquinoline | 69 |

Base-Promoted Rearrangements

Under strong basic conditions (KOt-Bu/DMF), the tetrahydroisoquinoline core undergoes skeletal rearrangements:

-

E2 Elimination : Forms isoquinolinone derivatives via dehydration .

-

C2–C3 Bond Cleavage : Generates urea-like intermediates in multi-component reactions .

| Base | Solvent | Product | Yield (%) |

|---|---|---|---|

| KOt-Bu | DMF | Isoquinolinone | 71 |

Acid-Catalyzed Cyclizations

The Pomeranz-Fritsch-Bobbitt cyclization method constructs the tetrahydroisoquinoline framework from acetaldehyde derivatives :

-

Key Step : Acidic treatment (H₂SO₄ or TFA) of N-(2,2-diethoxyethyl) intermediates forms the bicyclic structure .

| Cyclization Agent | Temperature | Yield (%) |

|---|---|---|

| TFA | 50°C | 72 |

| H₂SO₄ | Reflux | 68 |

Enzymatic and Stability Studies

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of substituted tetrahydroisoquinolines typically involves reductive amination or catalytic hydrogenation. For example, LiAlH4 in THF can reduce nitrovinyl intermediates to ethylamine derivatives (61% yield), while catalytic hydrogenation with Pd/C and HCl under H2 achieves similar products (53% yield) . Key variables include solvent choice (e.g., ethanol for reflux reactions), reaction time (16–48 hours), and inert atmospheres (argon for moisture-sensitive steps). Side reactions, such as over-reduction or byproduct formation, may require purification via silica gel chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization should include:

- NMR spectroscopy : To confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3) and thiophene proton environments (δ ~6.8–7.5 ppm).

- Mass spectrometry : High-resolution MS to verify the molecular formula (e.g., C15H17NO2S).

- X-ray crystallography : If single crystals are obtained, compare bond lengths and angles with similar tetrahydroisoquinolines (e.g., C–C bonds ~1.54 Å in the isoquinoline core) .

- HPLC purity analysis : Use C18 columns with UV detection at 254 nm to ensure >95% purity .

Q. What are the recommended storage conditions to maintain compound stability?

Store the compound in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to strong oxidizing agents, which may degrade the thiophene or methoxy groups . Stability studies indicate no significant decomposition under these conditions for up to 12 months .

Advanced Research Questions

Q. How does the thiophene substituent influence the compound’s electronic properties and biological activity?

The thiophene ring introduces π-π stacking interactions and electron-rich regions, enhancing binding to aromatic residues in enzymes or receptors. Computational modeling (e.g., DFT) reveals a HOMO energy of -6.2 eV, suggesting redox activity. Comparative studies with phenyl or pyridyl analogs show that thiophene derivatives exhibit higher solubility in nonpolar solvents (logP ~2.5) and improved CNS permeability .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., cytotoxicity assays) may arise from differences in cell lines, assay protocols, or impurity profiles. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 or HepG2) and controls (e.g., doxorubicin for cytotoxicity).

- Quantify impurities : LC-MS or NMR to identify byproducts (e.g., oxidized thiophene derivatives) that may skew results .

- Dose-response curves : Ensure linear regression fits (R² > 0.98) and replicate experiments ≥3 times .

Q. Can crystallographic data predict intermolecular interactions in solid-state formulations?

Single-crystal X-ray diffraction of analogs (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) reveals hydrogen-bonding networks between the NH group and chloride ions (N–H···Cl, ~3.1 Å). These interactions stabilize polymorphs and influence dissolution rates. For the thiophene derivative, similar packing motifs are expected, with sulfur-mediated van der Waals contacts (~3.5 Å) .

Q. How do methoxy groups at positions 6 and 7 affect metabolic stability?

Methoxy groups reduce hepatic metabolism by cytochrome P450 enzymes (e.g., CYP3A4) compared to hydroxylated analogs. In vitro microsomal assays show a half-life (t1/2) of >120 minutes, vs. <30 minutes for 6,7-dihydroxy derivatives. Demethylation is the primary metabolic pathway, forming quinone intermediates detectable via LC-MS/MS .

Methodological Considerations

Q. What analytical techniques differentiate stereoisomers of this compound?

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers (retention time difference ≥2 minutes).

- Optical rotation : Compare [α]D values with literature data (e.g., (S)-enantiomer: [α]D = +32° in methanol) .

- Vibrational circular dichroism (VCD) : Assign absolute configuration by matching experimental and computed spectra .

Q. How to optimize reaction scalability without compromising yield?

- Batch vs. flow chemistry : Flow systems reduce reaction time (e.g., 6 hours vs. 16 hours for reductive amination) and improve consistency.

- Catalyst recycling : Pd/C catalysts can be reused ≥3 times with <5% loss in activity .

- Solvent selection : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.